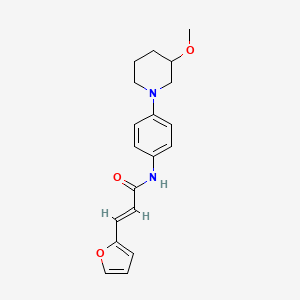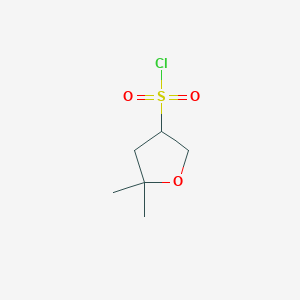
(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
- Cytotoxic Agents in Cancer Treatment : Studies have developed focused libraries of acrylamide derivatives, including furan analogues like (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide, which have shown potential as broad-spectrum cytotoxic agents against various cancer cell lines. These compounds have been identified for their enhanced potency and potential as new cytotoxic scaffolds suitable for further development in cancer therapeutics (Tarleton et al., 2013).
Biochemical Synthesis
- Enantioselective Ene-Reduction : This compound has been involved in studies focusing on the enantioselective ene-reduction by marine and terrestrial fungi. The process of converting 2-cyano-3-(furan-2-yl) acrylamide to its propanamide form using fungal strains under specific conditions is significant for green organic chemistry synthesis (Jimenez et al., 2019).
Molecular Studies
- Crystal Structure Analysis : Research on the crystal structures of N-tosylacrylamide compounds, including furan analogues, has provided insights into their molecular conformation, crucial for understanding their chemical behavior and interactions (Cheng et al., 2016).
Antiviral Research
- Inhibition of SARS Coronavirus Helicase : An important application has been the discovery of the compound's ability to suppress the enzymatic activities of SARS coronavirus helicase, offering a potential pathway for developing inhibitors against SARS coronavirus (Lee et al., 2017).
Fluorescence and Binding Studies
- Binding with Bovine Serum Albumin : The interaction of furan-acrylamide derivatives with proteins like bovine serum albumin (BSA) has been studied, providing valuable insights into their binding mechanisms and potential applications in biochemical research (Meng et al., 2012).
Antibacterial and Antifungal Properties
- Antimicrobial Agents : Polyacrylamides derived from polycyclic pendant naphthalene, indole, and furan-based chalcone moiety, including furan-acrylamide derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Boopathy et al., 2017).
Chemical Synthesis
- Microwave Assisted Synthesis : The compound has been involved in microwave-assisted synthesis studies, showcasing efficient, environmentally friendly, and time-saving methods in chemical synthesis (Ravula et al., 2016).
Chiral Stationary Phases
- Optical Activity in Polymer Science : Research on optically active polyacrylamides bearing an oxazoline pendant, including furan derivatives, has demonstrated their influence on chiroptical properties and chiral recognition, important for applications in polymer science and chromatography (Lu et al., 2010).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-4-2-12-21(14-18)16-8-6-15(7-9-16)20-19(22)11-10-17-5-3-13-24-17/h3,5-11,13,18H,2,4,12,14H2,1H3,(H,20,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRQZAOZACHJAF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2630043.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2630045.png)
![1-(3-Isopropoxyphenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630047.png)




![3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2630054.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2630055.png)





